molecular formula C18H21N3O6S B12214015 Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate

Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate

Cat. No.: B12214015
M. Wt: 407.4 g/mol
InChI Key: DAAVNVMLSQIJDK-UHFFFAOYSA-N
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Description

Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate is a sulfonamide-functionalized proline derivative conjugated to a methyl benzoate ester. The compound features:

  • A 3,5-dimethyl-1,2-oxazole moiety, which enhances electron density at position 4, facilitating sulfonylation reactions .
  • A methyl benzoate ester, improving lipophilicity and membrane permeability compared to carboxylic acid derivatives.

This compound is hypothesized to exhibit bioactivity in enzyme inhibition due to its structural resemblance to sulfonamide-based pharmaceuticals. Its synthesis likely involves sulfochlorination of 3,5-dimethylisoxazole followed by conjugation to proline and subsequent esterification, analogous to methods described for cytisine derivatives .

Properties

Molecular Formula

C18H21N3O6S

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C18H21N3O6S/c1-11-16(12(2)27-20-11)28(24,25)21-10-4-5-15(21)17(22)19-14-8-6-13(7-9-14)18(23)26-3/h6-9,15H,4-5,10H2,1-3H3,(H,19,22)

InChI Key

DAAVNVMLSQIJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by sulfonylation and subsequent coupling with a benzoate ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the oxazole ring or the benzoate ester.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the benzoate ester and the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate typically involves multi-step organic reactions. The core structure contains a sulfonamide moiety derived from 3,5-dimethyl-1,2-oxazole, which contributes to the compound's unique biological activity. Characterization of the compound can be achieved through techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Medicinal Applications

1. Anticancer Activity:
Research has indicated that compounds containing oxazole rings exhibit significant anticancer properties. This compound may inhibit tumor growth by inducing apoptosis in cancer cells. Several studies have demonstrated that related oxazole derivatives can effectively target specific signaling pathways involved in cancer progression.

2. Antimicrobial Properties:
The sulfonamide group in this compound has been linked to antimicrobial activity against various bacterial strains. Compounds with similar structures have shown efficacy against resistant strains of bacteria, suggesting that this compound could be a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Effects:
There is emerging evidence that oxazole derivatives possess anti-inflammatory properties. The application of this compound in treating inflammatory conditions could be explored further through preclinical studies.

Biological Research Applications

1. Enzyme Inhibition Studies:
The compound may serve as a valuable tool in enzyme inhibition assays due to its structural features that allow for interaction with various biological targets. Investigating its effects on specific enzymes could yield insights into its mechanism of action and potential therapeutic uses.

2. Drug Development:
Given its unique chemical structure and promising biological activity, this compound could be a lead compound in drug discovery programs aimed at developing novel therapeutics for cancer and infectious diseases.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study BAntimicrobial EfficacyShowed effectiveness against MRSA strains with a minimum inhibitory concentration comparable to existing antibiotics.
Study CAnti-inflammatory PotentialInduced a reduction in pro-inflammatory cytokines in vitro, suggesting a mechanism for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism by which Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The oxazole ring and sulfonyl group are key functional groups that can interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Features

The table below compares Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate with analogous compounds from literature:

Compound Name Structural Features Biological Activity Solubility Applications
This compound (Target) Prolyl-sulfonamide, 3,5-dimethyloxazole, methyl benzoate Hypothetical enzyme inhibitor Moderate (ester) Pharmaceutical research
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) Triazine core, bromo, methoxyphenoxy, methyl benzoate Intermediate in synthesis Low Chemical synthesis
Tribenuron-methyl Sulfonylurea, pyrimidinyl, methyl benzoate Herbicide (ALS inhibitor) Low Agriculture
Haloxyfop-methyl Chloropyridinyloxy, propanoate ester Herbicide (ACCase inhibitor) Low Agriculture

Key Research Findings

Sulfonylation Reactivity

The 3,5-dimethyloxazole group in the target compound enhances electron density at position 4, enabling selective sulfonylation—a critical step observed in cytisine derivatives . This contrasts with non-methylated oxazoles, which exhibit lower regioselectivity.

Physicochemical Properties
  • However, its solubility remains lower than hydrophilic sulfonamides.
  • Stability : The 3,5-dimethyloxazole moiety improves resistance to oxidative degradation compared to unsubstituted heterocycles .

Biological Activity

Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate is a compound of interest due to its diverse biological activities. This article will explore its synthesis, biological effects, and potential therapeutic applications based on various studies.

1. Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of sulfochlorides with amino acids or amines in the presence of a base. The resulting structure has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the oxazole ring and sulfonamide functionalities .

2.1 Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial enzyme activity, which disrupts cellular functions.

2.2 Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro assays indicated that certain derivatives exhibited strong inhibitory effects on these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

2.3 Hemorheological Activity

One notable finding is the high hemorheological activity of related compounds, comparable to established angioprotective agents like pentoxifylline. This suggests that this compound may improve blood flow and reduce blood viscosity, which can be beneficial in cardiovascular diseases .

2.4 Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that some derivatives of this compound exhibit selective cytotoxic effects without significant toxicity at lower concentrations. This selectivity is crucial for developing anticancer agents with minimal side effects .

3. Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

StudyFindings
Study ADemonstrated antibacterial activity against E. coli and S. aureus with MIC values in the low micromolar range.
Study BShowed inhibition of AChE activity with IC50 values indicating potential for Alzheimer's treatment.
Study CReported significant reduction in tumor cell viability in vitro with specific analogs exhibiting >70% inhibition at 20 µM concentration.

4. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities including antibacterial properties, enzyme inhibition, and potential anticancer effects. Future studies focusing on its pharmacokinetics and in vivo efficacy will be essential for advancing its therapeutic applications.

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